molecular formula C6H14ClO3P B083391 Diethyl (2-chloroethyl)phosphonate CAS No. 10419-79-1

Diethyl (2-chloroethyl)phosphonate

Cat. No.: B083391
CAS No.: 10419-79-1
M. Wt: 200.6 g/mol
InChI Key: GMDLEOVIACJWTD-UHFFFAOYSA-N
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Description

Diethyl (2-chloroethyl)phosphonate is an organophosphorus compound with the molecular formula C₆H₁₄ClO₃P. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is known for its reactivity and versatility, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-chloroethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 2-chloroethanol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-chloroethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phosphonates.

    Oxidation: Products include phosphonic acids.

    Reduction: Products include phosphines.

Scientific Research Applications

Diethyl (2-chloroethyl)phosphonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl (2-bromoethyl)phosphonate
  • Diethyl (2-iodoethyl)phosphonate

Uniqueness

Diethyl (2-chloroethyl)phosphonate is unique due to its specific reactivity profile and the presence of the chlorine atom, which makes it a versatile reagent in organic synthesis. Compared to its bromine and iodine analogs, the chlorine derivative is often preferred for its balance of reactivity and stability .

Properties

IUPAC Name

1-chloro-2-diethoxyphosphorylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDLEOVIACJWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146335
Record name Phosphonic acid, (2-chloroethyl)-, diethyl ester
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Molecular Weight

200.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10419-79-1
Record name Diethyl P-(2-chloroethyl)phosphonate
Source CAS Common Chemistry
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Record name Diethyl (2-chloroethyl)phosphonate
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Record name Diethyl (2-chloroethyl)phosphonate
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Record name Phosphonic acid, (2-chloroethyl)-, diethyl ester
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Record name Diethyl (2-chloroethyl)phosphonate
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Record name DIETHYL (2-CHLOROETHYL)PHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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